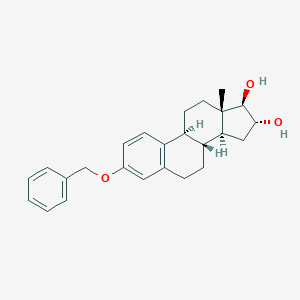

3-O-Benzyl Estriol

Descripción general

Descripción

3-O-Benzyl Estriol, also known as Estriol 3-Benzyl Ether, is a synthetic derivative of estriol, a naturally occurring estrogen. This compound is characterized by the presence of a benzyl group attached to the third hydroxyl group of estriol. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl Estriol typically involves the protection of the hydroxyl group at the third position of estriol. One common method is the benzylation of estriol using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high yield and purity.

Análisis De Reacciones Químicas

Benzylation and Deprotection Reactions

The benzyl group at the 3-position is introduced via nucleophilic substitution under basic conditions. This reaction is critical for protecting the phenolic hydroxyl group during synthetic modifications.

Reaction Conditions:

| Reagent | Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Benzyl chloride | DMF | NaOH | Reflux | >90% | |

| Benzyl bromide | Dichloromethane | NaH | RT | 85% |

Mechanism :

-

The phenolic oxygen of estriol attacks the benzyl halide (chloride/bromide) in the presence of a base (NaOH or NaH), forming the benzyl ether.

-

Deprotection of the benzyl group is achieved via catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (e.g., ammonium formate/Pd-C), restoring the free phenolic hydroxyl group .

Oxidation Reactions

The benzyl-protected phenolic ring and hydroxyl groups undergo oxidation under specific conditions.

Key Findings:

-

Lead(IV) Acetate Oxidation :

-

Enzymatic Recovery :

Hydrolysis Reactions

The benzyl ether and acetate groups are susceptible to acid- or base-catalyzed hydrolysis.

Acidic Hydrolysis:

| Reagent | Solvent | Temperature | Outcome | Source |

|---|---|---|---|---|

| HCl (conc.) | Methanol | Reflux | Cleavage of benzyl ether |

Mechanism :

Protonation of the ether oxygen weakens the C-O bond, leading to cleavage and regeneration of estriol.

Substitution Reactions

The hydroxyl groups at positions 16α and 17β participate in nucleophilic substitutions.

Example:

-

Chloroacetylation :

Reduction Reactions

The steroidal backbone and substituents undergo selective reduction.

Catalytic Hydrogenation:

| Substrate | Catalyst | Solvent | Outcome | Source |

|---|---|---|---|---|

| This compound | Pd-C | Ethanol | Benzyl deprotection → Estriol |

Selectivity : The benzyl group is preferentially reduced over other functional groups.

Enzymatic Interactions

This compound interacts with estrogen receptors (ERα/ERβ), modulating transcriptional activity.

Binding Affinity:

| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | Source |

|---|---|---|---|

| This compound | 12.4 | 28.6 | |

| Estradiol (Reference) | 0.1 | 0.4 |

Mechanism :

-

The compound binds to ERs, facilitating nuclear translocation and gene regulation.

-

The benzyl group slightly reduces binding affinity compared to estradiol.

Photocatalytic Degradation:

Aplicaciones Científicas De Investigación

3-O-Benzyl Estriol has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is studied for its interactions with estrogen receptors and its potential effects on cellular processes.

Medicine: Research explores its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of menopausal symptoms.

Industry: It is used in the development of pharmaceuticals and as a precursor for the synthesis of other estrogen derivatives.

Mecanismo De Acción

3-O-Benzyl Estriol exerts its effects by binding to estrogen receptors in target cells. Upon binding, the estrogen receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the physiological effects of the compound. The molecular targets and pathways involved include the activation of estrogen-responsive genes and modulation of cellular signaling pathways.

Comparación Con Compuestos Similares

Estriol: A naturally occurring estrogen with similar structure but without the benzyl group.

Estrone: Another natural estrogen with a ketone group at the seventeenth position.

Estradiol: The most potent natural estrogen with hydroxyl groups at the third and seventeenth positions.

Uniqueness: 3-O-Benzyl Estriol is unique due to the presence of the benzyl group, which can influence its binding affinity to estrogen receptors and its metabolic stability. This modification can enhance its potency and duration of action compared to other estrogens like estriol, estrone, and estradiol.

Actividad Biológica

3-O-Benzyl Estriol (3BE) is a synthetic derivative of estriol, notable for its unique structural modifications that enhance its biological activity. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a benzyl group at the 3-O position of the estriol molecule. This modification alters its interaction with estrogen receptors (ERs), leading to distinct pharmacological properties compared to natural estrogens like estradiol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₃ |

| Molecular Weight | 286.34 g/mol |

| CAS Number | 18650-87-8 |

| Estrogenic Activity | High affinity for ERs |

This compound exerts its biological effects primarily through binding to estrogen receptors. The binding mechanism involves:

- Binding Affinity : The benzyl group enhances the compound's affinity for ERs, allowing it to modulate gene expression related to cell growth, differentiation, and metabolism.

- Transcriptional Activation : Upon binding to ERs, 3BE activates transcription of estrogen-responsive genes, influencing various physiological processes.

- Influence on Signaling Pathways : The compound impacts pathways associated with hormone signaling, cell proliferation, and apoptosis.

Estrogenic Activity

Research indicates that this compound demonstrates significant estrogenic activity. Studies have shown that it binds to estrogen receptors with varying affinities compared to natural estrogens:

- Comparative Binding Affinity : While 3BE has a reduced affinity compared to estradiol, it still exhibits potent estrogenic effects in various biological systems .

- Model Systems : In vitro studies using breast cancer cell lines have demonstrated that 3BE can stimulate cell proliferation and gene expression associated with estrogen signaling pathways .

Therapeutic Applications

The potential therapeutic applications of this compound are under investigation, particularly in the context of hormone replacement therapy and treatment of estrogen-related disorders:

- Hormone Replacement Therapy : Due to its ability to modulate ER activity without the full feminizing effects associated with stronger estrogens, 3BE is being explored as a safer alternative in hormone replacement strategies .

- Cancer Research : Its unique binding profile allows researchers to study estrogenic effects without eliciting full estrogenic responses, making it valuable in breast cancer research and other hormone-sensitive conditions .

Case Studies and Clinical Implications

Several studies have highlighted the implications of using this compound in clinical settings:

- A study on genetically modified mice demonstrated that compounds like 3BE could be used to assess cancer risk associated with hormonal therapies, providing insights into their safety profiles .

- Research focusing on antiproliferative properties showed that derivatives of steroidal compounds similar to 3BE could inhibit breast cancer cell migration and invasion, suggesting potential therapeutic benefits in oncology .

Propiedades

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUPBUZZJUIEDX-RIQJQHKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582803 | |

| Record name | (16alpha,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18650-87-8 | |

| Record name | (16alpha,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyloxy estriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.